2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide
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Overview
Description
2-Cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to a guanidine moiety, which is further linked to a 2,3-dihydro-1H-inden-5-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide typically involves multiple steps, starting with the preparation of the cyclopropyl group and the indenyl moiety. These components are then combined under specific reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new drugs. Its guanidine group suggests possible activity as an antiviral or antibacterial agent.
Industry: In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which 2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to biological effects. The guanidine group is known to interact with biological macromolecules, potentially affecting their function.
Comparison with Similar Compounds
Cyclopropylguanidine
Indenylguanidine
Other substituted guanidines
Uniqueness: 2-Cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other guanidines.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-cyclopropyl-1-(2,3-dihydro-1H-inden-5-yl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.HI/c14-13(15-11-6-7-11)16-12-5-4-9-2-1-3-10(9)8-12;/h4-5,8,11H,1-3,6-7H2,(H3,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFGHAKDMNVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=NC3CC3)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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